(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
Description
This compound, a Z-configured α,β-unsaturated acrylonitrile derivative, features a thiophene core substituted with a 4-fluorobenzoyl group and a dimethylamino-enenitrile moiety. Its structure is characterized by a planar π-conjugated system, which is critical for electronic transitions and intermolecular interactions.
Key structural attributes include:
- Thiophene backbone: Facilitates electron delocalization.
- Dimethylamino-enenitrile moiety: Enhances electron-donating capacity and stabilizes the Z-configuration through intramolecular interactions.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-19(2)10-12(9-18)14-7-8-15(21-14)16(20)11-3-5-13(17)6-4-11/h3-8,10H,1-2H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAUZCXAARMQS-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(S1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=C(S1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.
Addition of the Dimethylamino Group: The dimethylamino group is added through a nucleophilic substitution reaction, where dimethylamine reacts with an appropriate leaving group on the thiophene ring.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the thiophene derivative and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the substituents on the thiophene ring or the prop-2-enenitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their properties:
Key Observations:
Halogen Substituents: Bromophenyl () and chlorophenyl () groups introduce distinct solid-state interactions. Bromine’s polarizability may lead to stronger π-π stacking compared to fluorine .
Solid-State Behavior: Crystal Packing: Compounds with bulky substituents (e.g., diphenylamino in ) exhibit conformational flexibility (anti/syn), whereas halogenated analogs () show rigid packing due to halogen bonding .
Synthetic Routes :
- The target compound’s synthesis may mirror ’s method, where DMF-DMA facilitates enamine formation. However, the 4-fluorobenzoyl group could necessitate adjusted reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions .
Spectroscopic and Computational Insights
- NMR Signatures: The dimethylamino group in analogous compounds () produces singlet signals at δ 2.47 (N-CH₃) and δ 7.51 (ethylenic proton). The fluorobenzoyl group may deshield adjacent protons, shifting signals upfield .
- DFT Calculations : ’s compounds show minimal energy differences (<1 eV) between conformers. Similar calculations for the target compound could predict preferred conformations and electronic transitions .
Biological Activity
(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile is a synthetic organic compound notable for its unique structural features, including a thiophene ring, a nitrile functional group, and a dimethylamino moiety. This compound's potential biological activity makes it a subject of interest in pharmacological research.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily influenced by its chemical structure, which allows for various interactions with biological targets. Studies suggest that the compound may exhibit antitumor , antimicrobial , and anti-inflammatory properties.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, it may disrupt microtubule formation, leading to apoptosis in cancer cells.
- Electrostatic Interactions : The presence of the dimethylamino group facilitates interactions with negatively charged cellular components.
- Nuclear Crosslinking : Potential interactions with DNA could result in significant cytotoxic effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzaldehyde | Contains fluorinated aromatic system | Antimicrobial |
| Dimethylaminothiophene | Similar thiophene structure | Antitumor |
| Nitrile derivatives | Contains nitrile functional groups | Varies widely |
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results indicate effectiveness against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections.
- Predictive Models : Utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances), researchers have estimated a broad spectrum of potential biological activities based on the structural characteristics of the compound. These predictions guide further experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
